Benzonitrile oxide
Overview
Description
Benzonitrile oxide is an organic compound with the formula C₆H₅CNO. It is a nitrile oxide, a class of compounds characterized by the presence of a nitrile group (C≡N) and an oxide group (O). This compound is known for its reactivity and is commonly used in organic synthesis, particularly in cycloaddition reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzonitrile oxide can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds through the formation of benzaldoxime, which is then dehydrated to yield this compound . Another method involves the oxidation of benzonitrile using oxidizing agents such as peracids .
Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of benzene. This process includes the reaction of benzene with ammonia and oxygen in the presence of a catalyst, typically molybdenum or bismuth oxides . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile oxide undergoes various types of chemical reactions, including:
[3+2] Cycloaddition Reactions: this compound readily participates in [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazoles and isoxazolines.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the oxide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically carried out in solvents like acetonitrile or tetrahydrofuran at room temperature.
Substitution Reactions: Often involve the use of bases or catalysts to facilitate the reaction.
Major Products:
Isoxazoles and Isoxazolines: Formed through cycloaddition reactions.
Substituted Benzonitriles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Benzonitrile oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzonitrile oxide primarily involves its reactivity as a 1,3-dipole in cycloaddition reactions. The compound interacts with dipolarophiles (such as alkenes and alkynes) to form five-membered ring structures. This process is facilitated by the electron density distribution within the molecule, which allows for the formation of new bonds through a concerted mechanism .
Comparison with Similar Compounds
Benzonitrile: A precursor to benzonitrile oxide, used in similar applications but lacks the oxide group.
Phenylacetonitrile: Another nitrile compound with different reactivity and applications.
Uniqueness: this compound is unique due to its dual functional groups (nitrile and oxide), which confer high reactivity and versatility in organic synthesis. Its ability to participate in [3+2] cycloaddition reactions distinguishes it from other nitrile compounds .
Properties
IUPAC Name |
benzonitrile oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-8-6-7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPTMGXSSDZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#[N+][O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236274 | |
Record name | Benzonitrile, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-67-6 | |
Record name | Benzonitrile, N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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